REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:12]2[CH2:15][CH:14]([O:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:13]2)=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[OH-].[Na+]>CO.O1CCCC1>[Cl:1][C:2]1[CH:3]=[N:4][C:5]([N:12]2[CH2:15][CH:14]([O:16][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:13]2)=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4|
|
Name
|
|
Quantity
|
305 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(=C(C(=O)OC)C1)N1CC(C1)OC1=CC=CC=C1
|
Name
|
methanol tetrahydrofuran
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO.O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Water added (10 ml)
|
Type
|
CUSTOM
|
Details
|
The white solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC(=C(C(=O)O)C1)N1CC(C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |